molecular formula C13H19BrClNO B046757 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride CAS No. 1049718-43-5

2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride

Cat. No.: B046757
CAS No.: 1049718-43-5
M. Wt: 320.65 g/mol
InChI Key: HMVQYWGSISNYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butylamino)-3'-bromopropiophenone hydrochloride (CAS 1049718-43-5) is a brominated analog of bupropion hydrochloride, a well-known antidepressant. Its molecular formula is C₁₃H₁₈BrNO·HCl, with a molecular weight of 320.66 g/mol . Structurally, it features a tert-butylamino group at the α-position of the propiophenone backbone and a bromine substituent at the 3'-position of the aromatic ring. This compound is classified as a pharmaceutical impurity and reference standard for quality control in bupropion hydrochloride manufacturing .

Properties

IUPAC Name

1-(3-bromophenyl)-2-(tert-butylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVQYWGSISNYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Br)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049718-43-5
Record name 2-(N-tert-Butylamino)-3'-bromopropiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1049718435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1049718-43-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(N-TERT-BUTYLAMINO)-3'-BROMOPROPIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAM3M2DEJ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Bromination of m-Chloropropiophenone

Bromination occurs at the α-position of the ketone group in m-chloropropiophenone. The reaction employs bromine (Br2Br_2) under controlled temperatures (60–100°C), yielding m-chloro-α-bromopropiophenone. Solvents such as dichloroethane or carbon tetrachloride are optional but enhance reaction homogeneity. For instance, a 1:0.97 molar ratio of m-chloropropiophenone to bromine at 75°C for 3 hours achieves complete conversion. Excess bromine is avoided to minimize byproducts.

Amination with t-Butylamine

The brominated intermediate reacts with t-butylamine in a nucleophilic substitution. A molar excess of t-butylamine (4–10 equivalents) ensures complete displacement of bromide, forming 2-(tert-butylamino)-3'-chloropropiophenone. Refluxing in solvents like ethyl acetate or acetone-water mixtures (2:1–10:1 ratio) for 2–6 hours optimizes kinetics. Post-reaction, excess amine and solvents are removed via evaporation below 150°C to prevent decomposition.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) to precipitate the hydrochloride salt. Gaseous HCl or HCl dissolved in ethyl acetate/ethanol is introduced until the pH ≤ 4. Crystallization from ethanol or ethyl acetate at 60–70°C, followed by activated carbon decolorization, yields pharmaceutical-grade product.

Optimization of Reaction Parameters

Solvent Selection and Temperature Control

ParameterBrominationAminationSalt Formation
Solvent DichloroethaneEthyl acetateEthanol
Temperature 60–100°CReflux (70–120°C)60–80°C
Time 2–6 hours2–6 hours30–60 minutes

Nonpolar solvents (e.g., dichloroethane) improve bromination efficiency by stabilizing intermediates, while polar solvents (e.g., acetone-water) enhance amine solubility during amination. Elevated temperatures accelerate reaction rates but require precise control to avoid degradation.

Molar Ratios and Yield Correlation

Stoichiometric adjustments significantly impact yield:

  • Bromination : A 1:0.97–1.1 ratio of m-chloropropiophenone to bromine minimizes residual starting material.

  • Amination : Excess t-butylamine (6–8 equivalents) drives the reaction to >95% completion.

  • HCl Usage : 1.2–1.5 equivalents of HCl ensures quantitative salt formation without acid waste.

Under optimal conditions, total yields reach 70–80%, with HPLC purity ≥99.9%.

Industrial-Scale Purification Techniques

Crystallization and Decolorization

Crude bupropion hydrochloride is dissolved in hot ethyl acetate (60°C) and treated with activated carbon (3–5 g per 1 kg crude product) to adsorb impurities. Slow cooling induces crystallization, yielding needle-like crystals with minimal occluded solvents.

Vacuum Drying

Final drying under reduced pressure (−0.04 to −0.09 MPa) at 60–80°C removes residual moisture, achieving a water content <0.5%. This step ensures stability and compliance with pharmacopeial standards.

Environmental and Economic Considerations

The patented method reduces environmental impact by:

  • Solvent Recycling : Dichloroethane and ethyl acetate are recovered via distillation, cutting raw material costs by 30%.

  • Waste Minimization : Aqueous washes from amination neutralize hydrobromic acid byproducts, enabling safe disposal.

Compared to prior art, this approach lowers production costs by 40% and reduces reaction time from 24 hours to 8–10 hours.

Alternative Synthetic Pathways

A secondary route involves Grignard reagent intermediates, as reported in technical literature. Ethyl magnesium bromide reacts with o-chlorophenyl acetonitrile, followed by bromination and amination. However, this method achieves lower yields (60–65%) and requires stringent moisture control, limiting its industrial applicability .

Chemical Reactions Analysis

Types of Reactions

2-((1,1-Dimethylethyl)amino)-1-(3-bromophenyl)-1-propanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products

    Oxidation: Formation of 3-bromo-1-phenylpropan-1-one or 3-bromo-1-phenylpropanoic acid.

    Reduction: Formation of 2-((1,1-Dimethylethyl)amino)-1-(3-bromophenyl)-1-propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant Research

The compound serves as a reference standard in the development of new antidepressants. Bupropion, the parent compound, is known for its efficacy in treating major depressive disorder and as a smoking cessation aid. The analogs of bupropion, including 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride, are synthesized to explore their pharmacological profiles and potential improvements over existing therapies .

Mechanism of Action Studies

Research has demonstrated that bupropion and its analogs inhibit the reuptake of neurotransmitters such as dopamine (DA) and norepinephrine (NE). This mechanism is crucial for their antidepressant effects. Studies have shown that this compound exhibits similar properties, making it an important subject for understanding the structure-activity relationship (SAR) in this class of compounds .

Case Study 1: Bupropion Analog Efficacy

A study evaluated various bupropion analogs, including this compound, for their ability to inhibit monoamine uptake. The results indicated that certain analogs had enhanced potency compared to bupropion itself, providing insights into modifications that could lead to more effective treatments for depression and nicotine addiction .

Case Study 2: Smoking Cessation

Another investigation focused on the efficacy of bupropion analogs in promoting smoking cessation. The findings suggested that compounds like this compound could potentially reduce withdrawal symptoms and cravings more effectively than traditional therapies, highlighting their role in developing new smoking cessation aids .

Synthesis and Production

The synthesis of this compound involves several steps:

  • Bromination : m-Chloropropiophenone is brominated to form m-chloro-α-bromopropiophenone.
  • Amination : The brominated compound is reacted with tert-butylamine to produce the desired product.
  • Hydrochloride Formation : The final product is converted into its hydrochloride salt form for stability and ease of handling .

Mechanism of Action

The mechanism of action of 2-((1,1-Dimethylethyl)amino)-1-(3-bromophenyl)-1-propanone hydrochloride involves its interaction with specific molecular targets. The tert-butylamino group may interact with biological receptors or enzymes, leading to modulation of their activity. The bromine atom on the phenyl ring can also influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural Analogues of Bupropion Hydrochloride

The compound is part of a series of halogen-substituted bupropion derivatives. Key structural analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Bupropion Hydrochloride (Parent Drug) 3'-Chloro C₁₃H₁₈ClNO·HCl 276.21 31677-93-7
Related Compound A 4'-Chloro C₁₃H₁₈ClNO·HCl 276.21 1049718-72-0
Target Compound (Related Compound B) 3'-Bromo C₁₃H₁₈BrNO·HCl 320.66 1049718-43-5
Related Compound C 2-Hydroxy-3'-chloro C₉H₉ClO₂ 184.62 152943-33-4
3',4'-Dichloro Derivative 3',4'-Dichloro C₁₃H₁₇Cl₂NO·HCl 311.65 34911-51-8

Physicochemical Properties

  • Molecular Weight and Halogen Effects : The bromine atom in the target compound increases its molecular weight by ~44.45 g/mol compared to the chloro analogs, influencing solubility and chromatographic retention times .
  • Stability :
    • The 3'-bromo derivative requires storage at 2–8°C in airtight containers protected from light , whereas the 3'-chloro parent drug (bupropion) is stable at room temperature .
    • Hydroxy derivatives (e.g., Related Compound C) are less stable, necessitating freezer storage .

Analytical Differentiation

  • Chromatographic Behavior :
    • In HPLC, the 3'-bromo compound exhibits longer retention times than chloro analogs due to increased hydrophobicity .
    • USP methods specify a resolution ≥1.3 between Related Compounds A (4'-chloro), B (3'-bromo), and bupropion .
  • Spectroscopic Identification :
    • Mass spectrometry distinguishes the bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) from chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .

Pharmacological and Regulatory Status

  • Activity : Bupropion hydrochloride is an antidepressant and smoking cessation aid, while its bromo and chloro analogs are inactive metabolites or synthesis intermediates .
  • Regulatory Significance :
    • The 3'-bromo compound is a USP Reference Standard (RS) for impurity profiling .
    • Dichloro derivatives (e.g., 3',4'-dichloro) are classified as "controlled products" due to stricter regulatory oversight .

Biological Activity

2-(tert-Butylamino)-3'-bromopropiophenone hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H16BrNHCl\text{C}_{13}\text{H}_{16}\text{BrN}\cdot \text{HCl}

This structure includes a bromopropiophenone moiety, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways:

  • Monoamine Uptake Inhibition : The compound has been studied for its ability to inhibit the reuptake of neurotransmitters such as dopamine (DA) and norepinephrine (NE), similar to other compounds like bupropion, which is known for its antidepressant effects .
  • Nicotinic Acetylcholine Receptor Antagonism : It exhibits antagonistic properties against nicotinic receptors, which may contribute to its effects on mood and behavior .

Antioxidant Properties

Research indicates that this compound possesses antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial for protecting against cellular damage associated with various diseases.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Case Studies

  • Neuroprotective Effects : A study involving animal models of neurodegenerative diseases indicated that treatment with this compound resulted in improved motor functions and reduced neuroinflammation. The compound was found to modulate the expression of pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like Huntington’s disease .
  • Behavioral Studies : In behavioral assays, this compound demonstrated effects on locomotor activity and anxiety-like behaviors in rodents, similar to those observed with established antidepressants. These findings support its potential use in treating mood disorders .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for predicting its efficacy and safety profile:

  • Absorption and Distribution : The compound shows good absorption characteristics and can cross the blood-brain barrier, enhancing its central nervous system effects.
  • Metabolism : It undergoes metabolic transformations that may affect its biological activity, including the formation of active metabolites that contribute to its pharmacological effects .

Q & A

Q. What is the role of 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride in pharmaceutical analysis?

This compound is a critical pharmaceutical reference standard used to validate analytical methods for Bupropion Hydrochloride, an antidepressant. It serves as a certified impurity marker (Bupropion Hydrochloride Related Compound B) to ensure compliance with regulatory limits during drug development and quality control (QC). Its structural similarity to Bupropion allows researchers to optimize chromatographic separation and quantify impurities in drug formulations .

Q. How is this compound synthesized and characterized?

While synthesis protocols are proprietary, characterization involves spectroscopic and chromatographic techniques :

  • HPLC/GC-MS : Confirms purity and identity using retention time matching against USP standards .
  • NMR and IR spectroscopy : Validates the tert-butylamino and bromophenyl functional groups .
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C₁₃H₁₈BrNO·HCl) .

Q. What chromatographic methods are recommended for detecting this compound?

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard. Example conditions:

  • Mobile phase : 50:50 acetonitrile:water (v/v) .
  • System suitability : Resolution ≥1.3 between Bupropion and its related compounds (e.g., 3'-chloro derivatives) must be validated to avoid co-elution .

Advanced Research Questions

Q. How to resolve co-eluting impurities (e.g., 3'-bromo vs. 3'-chloro derivatives) in Bupropion formulations?

Method optimization strategies :

  • Adjust mobile phase polarity : Increase acetonitrile proportion to improve selectivity for brominated analogs .
  • Column chemistry : Use phenyl-hexyl stationary phases to exploit π-π interactions with aromatic impurities .
  • Validation : Confirm resolution using USP Reference Standards for Bupropion Hydrochloride Related Compounds B (3'-bromo) and A (3'-chloro) .

Q. What stability-indicating parameters should be monitored under forced degradation?

Stress testing protocols :

  • Photodegradation : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC peak area changes .
  • Thermal/humidity stress : Store at 40°C/75% RH for 4 weeks; validate method robustness against decomposition products (e.g., dehalogenated analogs) .
  • Acid/alkaline hydrolysis : Assess hydrolysis products (e.g., 3-bromopropiophenone) using LC-MS .

Q. How to validate an analytical method for quantifying this impurity in Bupropion Hydrochloride?

Key validation parameters per ICH Q2(R1) :

  • Linearity : 5-point calibration curve (0.05–2.0 µg/mL) with R² ≥0.995 .
  • LOD/LOQ : Typically 0.02 µg/mL and 0.05 µg/mL, respectively, using signal-to-noise ratios .
  • Precision : ≤5.0% RSD for repeatability and intermediate precision .
  • Accuracy : Spike recovery studies (98–102%) in drug matrix .

Q. How do structural modifications (e.g., bromo vs. chloro) affect chromatographic behavior?

  • Retention time shifts : Brominated analogs elute later than chlorinated ones due to higher molecular weight and lipophilicity .
  • Selectivity challenges : Similar polarity between 3'-bromo and 3',4'-dichloro derivatives requires gradient elution for baseline separation .

Contradictions and Limitations

  • specifies storage in a refrigerator, while mentions −20°C for some analogs. Researchers must validate stability under intended storage conditions.
  • The absence of GHS hazard classification in contrasts with acute toxicity data in , emphasizing the need for localized safety assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.